Imidazo[1,2-A]pyrazin-3-ylboronic acid
Description
Imidazo[1,2-a]pyrazin-3-ylboronic acid is a heterocyclic boronic acid derivative featuring a fused imidazole-pyrazine core. The boronic acid (-B(OH)₂) group at the 3-position enables participation in Suzuki-Miyaura cross-coupling reactions, making it a critical intermediate in synthesizing biaryl structures for pharmaceuticals and materials science . Its unique electronic profile, driven by the pyrazine ring’s electron-deficient nature, enhances reactivity in palladium-catalyzed transformations.
Properties
Molecular Formula |
C6H6BN3O2 |
|---|---|
Molecular Weight |
162.94 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrazin-3-ylboronic acid |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-3-9-6-4-8-1-2-10(5)6/h1-4,11-12H |
InChI Key |
QMKMDGSRDGPUGO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C2N1C=CN=C2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-A]pyrazin-3-ylboronic acid typically involves multistep reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyrazine with aldehydes or ketones, followed by cyclization and subsequent borylation reactions. The reaction conditions often involve the use of transition metal catalysts such as palladium or copper, along with ligands and bases to facilitate the formation of the boronic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-A]pyrazin-3-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the imidazo[1,2-A]pyrazine core to its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions include boronic esters, amine derivatives, and various substituted imidazo[1,2-A]pyrazine compounds .
Scientific Research Applications
Imidazo[1,2-A]pyrazin-3-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,2-A]pyrazin-3-ylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition . Additionally, the imidazo[1,2-A]pyrazine core can interact with various biological targets, modulating their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between imidazo[1,2-a]pyrazin-3-ylboronic acid and related compounds:
Key Observations:
Reactivity and Functionalization :
- The boronic acid group in this compound enables Suzuki couplings, distinguishing it from brominated analogs (e.g., 6-bromo derivatives), which require palladium catalysts for C-N or C-C bond formation .
- Carboxylic acid derivatives (e.g., C₁₀H₁₃N₃O₂) exhibit better solubility but lack direct utility in cross-coupling, limiting their role to end products or hydrogen-bonding motifs .
Heterocycle Variations :
- Replacing pyrazine with pyrimidine (as in C₉H₉N₃O₂) reduces electron deficiency, altering reactivity in electrophilic substitutions and metal-catalyzed reactions .
Biological Activity :
- Bulky substituents (e.g., indole and pyrazole in C₁₇H₁₂N₆) enhance target binding affinity in kinase inhibitors but may reduce metabolic stability compared to boronic acid derivatives .
- Brominated analogs are often intermediates, whereas boronic acid derivatives are directly employed in constructing complex architectures for drug discovery .
Synthetic Methods :
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